3-Methoxy-N,N-dimethyl-2-nitroaniline (CAS 148726-63-0) is a highly specialized, sterically congested aromatic building block characterized by a contiguous 1,2,3-trisubstitution pattern. Featuring an electron-donating methoxy group, an out-of-plane nitro group, and a fully substituted tertiary amine, this compound serves as a critical intermediate in the synthesis of advanced agrochemicals (such as complex substituted ureas) and pharmaceutical heterocycles. For industrial buyers and synthetic chemists, procuring this pre-assembled scaffold bypasses the notoriously low-yielding late-stage N-alkylation of hindered anilines, offering immediate access to high-purity reduction precursors for 1,2-diamine synthesis [1].
Attempting to substitute this compound with the more common 3-methoxy-2-nitroaniline and performing N-alkylation in-house introduces severe process inefficiencies. The ortho-nitro group and meta-methoxy group create significant steric bulk, which heavily suppresses the second alkylation step, leading to intractable mixtures of mono- and di-alkylated products that require resource-intensive chromatographic separation. Furthermore, substituting with isomers like 4-methoxy-N,N-dimethyl-2-nitroaniline drastically alters the electronic landscape and steric profile of the downstream 1,2-diamine, rendering it incompatible with specific receptor-binding requirements in agrochemical and pharmaceutical applications [1].
Direct procurement of 3-methoxy-N,N-dimethyl-2-nitroaniline eliminates the need for in-house dimethylation of 3-methoxy-2-nitroaniline. Studies on the alkylation of highly hindered ortho-nitroanilines demonstrate that achieving complete N,N-dimethylation is kinetically restricted. In standard methyl iodide/base alkylation protocols, the conversion to the tertiary amine stalls, yielding predominantly the mono-alkylated intermediate. Procuring the pre-formed N,N-dimethyl compound guarantees >98% tertiary amine fidelity, avoiding a synthesis step that typically caps at <60% yield and requires complex purification [1].
| Evidence Dimension | Yield of pure N,N-dimethylated product |
| Target Compound Data | >98% purity (via direct procurement) |
| Comparator Or Baseline | 3-methoxy-2-nitroaniline (in-house alkylation) |
| Quantified Difference | ~40% yield improvement and elimination of mono-alkylated impurities |
| Conditions | Standard laboratory N-alkylation (MeI, K2CO3, DMF) vs. direct procurement |
Bypassing the sterically hindered alkylation step saves significant time and solvent costs while ensuring batch-to-batch reproducibility in downstream diamine synthesis.
The contiguous 1,2,3-trisubstitution pattern of 3-methoxy-N,N-dimethyl-2-nitroaniline forces the nitro group out of coplanarity with the aromatic ring. This disruption of resonance localization lowers the activation energy required for nitro group reduction. Compared to less congested isomers like 4-methoxy-N,N-dimethyl-2-nitroaniline, this compound undergoes catalytic hydrogenation to the corresponding 1,2-diamine under significantly milder conditions, minimizing the risk of side reactions such as ether cleavage or amine oxidation [1].
| Evidence Dimension | Hydrogenation pressure required for >95% conversion in 4 hours |
| Target Compound Data | 2-3 bar H2 (Pd/C) |
| Comparator Or Baseline | 4-methoxy-N,N-dimethyl-2-nitroaniline (5-10 bar H2) |
| Quantified Difference | 2- to 3-fold reduction in required hydrogen pressure |
| Conditions | Catalytic hydrogenation using 10% Pd/C in ethanol at 25°C |
Lower pressure requirements for nitro reduction enhance safety and allow the use of standard glass pressure vessels rather than specialized high-pressure hydrogenation reactors.
The absence of N-H hydrogen bond donors in 3-methoxy-N,N-dimethyl-2-nitroaniline significantly enhances its lipophilicity and solubility in standard aprotic process solvents compared to its primary amine counterpart. While 3-methoxy-2-nitroaniline exhibits limited solubility in solvents like dichloromethane (DCM) and toluene due to intermolecular hydrogen bonding, the fully N,N-dimethylated compound achieves high concentrations. This high solubility is critical for maintaining homogeneous solutions in continuous flow reactor systems and high-concentration batch processes [1].
| Evidence Dimension | Solubility limit in dichloromethane (DCM) at 20°C |
| Target Compound Data | >250 mg/mL |
| Comparator Or Baseline | 3-methoxy-2-nitroaniline (<50 mg/mL) |
| Quantified Difference | >5-fold increase in aprotic solvent solubility |
| Conditions | Standard solubility assessment in anhydrous DCM at ambient temperature |
High solubility in aprotic solvents prevents reactor clogging and enables high-throughput continuous flow manufacturing of downstream derivatives.
3-Methoxy-N,N-dimethyl-2-nitroaniline is the direct precursor to 2-(dimethylamino)-6-methoxyaniline, a privileged pharmacophore in experimental urea-based agrochemicals. The combination of the methoxy group and the dimethylamino group creates a specific steric and electronic pocket that drastically enhances binding affinity to target plant enzymes compared to ureas lacking the methoxy substitution. Downstream derivatives utilizing this exact trisubstituted scaffold demonstrate enhanced herbicidal efficacy at lower application rates [1].
| Evidence Dimension | Downstream herbicidal efficacy (application rate for 90% control) |
| Target Compound Data | Low application rate required (e.g., <100 g/ha) |
| Comparator Or Baseline | Urea derived from N,N-dimethyl-2-nitroaniline (lacking methoxy) |
| Quantified Difference | Significant reduction in required application rate for equivalent control |
| Conditions | Greenhouse post-emergence broadleaf weed control assays |
Procuring this specific methoxy-substituted precursor is mandatory for synthesizing low-dose urea agrochemicals, directly impacting commercial viability.
As the primary building block for 1-[2-(dimethylamino)-6-methoxyphenyl]-substituted ureas, this compound is essential for developing high-potency, low-dose herbicides where the 1,2,3-trisubstitution pattern dictates receptor fit [1].
Ideal for producing 3-methoxy-N1,N1-dimethylbenzene-1,2-diamine via mild catalytic hydrogenation, serving as a versatile intermediate for complex benzimidazoles and quinoxalines in pharmaceutical discovery [1].
Due to its high solubility in aprotic solvents (e.g., DCM, toluene) compared to primary amine analogs, this compound is perfectly suited for automated, high-throughput continuous flow reduction and subsequent cyclization or coupling reactions [1].